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molecular formula C8H10N2O2S B8649042 3-Amino-2-(methoxycarbonyl)methylthiopyridine

3-Amino-2-(methoxycarbonyl)methylthiopyridine

Cat. No. B8649042
M. Wt: 198.24 g/mol
InChI Key: VCHSXBSMDDLEET-UHFFFAOYSA-N
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Patent
US07538072B2

Procedure details

A mixture of 3.0 g of 2-(methoxycarbonyl)methylthio-3-nitropyridine, 180 mg of platinum oxide, and 14 ml of ethanol was stirred at room temperature under an atmosphere of hydrogen gas for 3 hours. The gas in the atmosphere on the reaction system was placed with nitrogen gas, and the reaction mixture was filtered through Celite. The filtrate was concentrated. The residue was subjected to silica gel column chromatography to give 2.54 g of 3-amino-2-(methoxycarbonyl)methylthiopyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][S:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=1)=[O:4]>[Pt]=O.C(O)C>[NH2:13][C:12]1[C:7]([S:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])=[N:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)CSC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
180 mg
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of hydrogen gas for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)SCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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